molecular formula C21H21NO4 B572509 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one CAS No. 1353224-67-5

3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one

Cat. No.: B572509
CAS No.: 1353224-67-5
M. Wt: 351.402
InChI Key: GZBMQCNHVIBXLU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one is a complex organic compound with a molecular weight of 351.4 g/mol . This compound is notable for its unique structure, which includes a chromen-4-one backbone substituted with hydroxy and pyrrolidinyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and pyrrolidinyl precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium ascorbate and copper sulfate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one involves its interaction with specific molecular targets. The hydroxy and pyrrolidinyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .

Comparison with Similar Compounds

Similar compounds include other chromen-4-one derivatives and pyrrolidinyl-substituted phenols. Compared to these compounds, 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its ability to undergo specific oxidation and reduction reactions makes it a valuable tool in synthetic organic chemistry .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it a valuable asset in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-hydroxy-2-(3-hydroxy-4-pyrrolidin-1-ylphenyl)-6,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12-9-15-18(10-13(12)2)26-21(20(25)19(15)24)14-5-6-16(17(23)11-14)22-7-3-4-8-22/h5-6,9-11,23,25H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBMQCNHVIBXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)N4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718929
Record name 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353224-67-5
Record name 3-Hydroxy-2-[3-hydroxy-4-(1-pyrrolidinyl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353224-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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